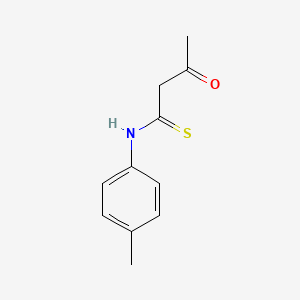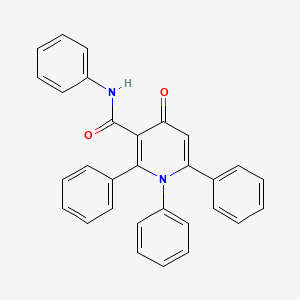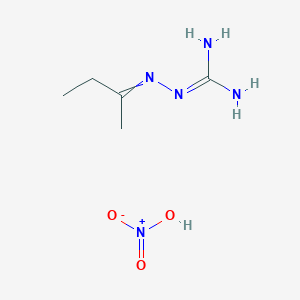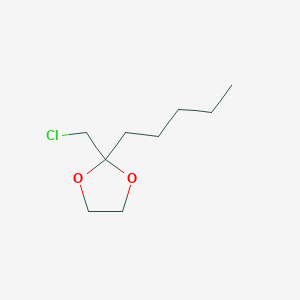
2-(Chloromethyl)-2-pentyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-2-pentyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions. This compound is characterized by the presence of a chloromethyl group and a pentyl group attached to the dioxolane ring. It is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-pentyl-1,3-dioxolane can be achieved through several methods. One common method involves the reaction of pentyl alcohol with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of an intermediate chloromethyl ether, which then cyclizes to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction parameters such as temperature and pressure are crucial for the industrial synthesis of this compound.
化学反应分析
Types of Reactions
2-(Chloromethyl)-2-pentyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding dioxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted dioxolanes, while oxidation and reduction reactions produce oxidized or reduced derivatives, respectively.
科学研究应用
2-(Chloromethyl)-2-pentyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of 2-(Chloromethyl)-2-pentyl-1,3-dioxolane involves its interaction with various molecular targets and pathways. The chloromethyl group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules. This reactivity is exploited in the design of drugs and other bioactive compounds. The dioxolane ring provides stability and enhances the compound’s ability to interact with specific targets.
相似化合物的比较
Similar Compounds
2-(Chloromethyl)-1,3-dioxolane: Lacks the pentyl group, making it less hydrophobic.
2-(Bromomethyl)-2-pentyl-1,3-dioxolane: Similar structure but with a bromomethyl group instead of chloromethyl.
2-(Chloromethyl)-2-ethyl-1,3-dioxolane: Contains an ethyl group instead of a pentyl group.
Uniqueness
2-(Chloromethyl)-2-pentyl-1,3-dioxolane is unique due to the presence of both the chloromethyl and pentyl groups, which confer specific chemical and physical properties. The pentyl group increases the compound’s hydrophobicity, enhancing its interactions with hydrophobic environments and targets. The chloromethyl group provides a reactive site for various chemical modifications, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
57858-35-2 |
|---|---|
分子式 |
C9H17ClO2 |
分子量 |
192.68 g/mol |
IUPAC 名称 |
2-(chloromethyl)-2-pentyl-1,3-dioxolane |
InChI |
InChI=1S/C9H17ClO2/c1-2-3-4-5-9(8-10)11-6-7-12-9/h2-8H2,1H3 |
InChI 键 |
HEWIOWATZOWYJJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1(OCCO1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(4-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14617983.png)

![1-(1,4-Diphenyl-3,11a-dihydro-7H-pyridazino[4,5-d]azonin-7-yl)ethan-1-one](/img/structure/B14617989.png)
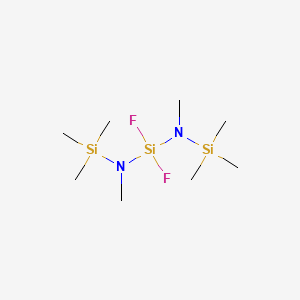
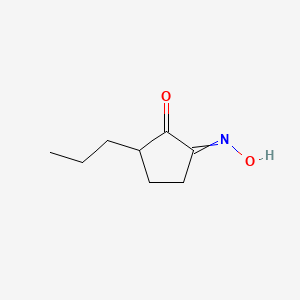
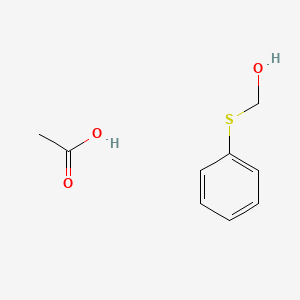
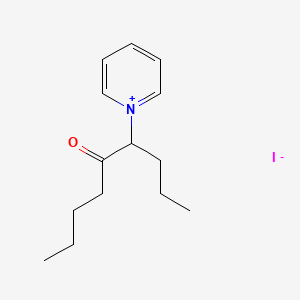
![N-[2-(1H-indol-3-yl)ethyl]-1-methylpyridin-1-ium-3-carboxamide;iodide](/img/structure/B14618032.png)
![3-(Propan-2-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14618040.png)
![4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]aniline](/img/structure/B14618041.png)
![Dibutyl [(butylamino)methyl]phosphonate](/img/structure/B14618047.png)
